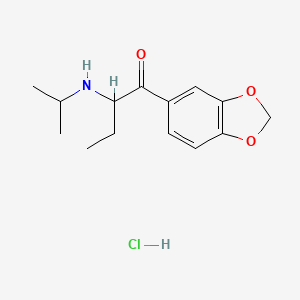
Schisansphenin B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Schisansphenin B is a sesquiterpene compound isolated from the fruits of Schisandra sphenanthera. This compound has garnered attention due to its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Schisansphenin B involves several key steps. One notable method is the asymmetric total synthesis, which starts with commercially available 1,3-cyclopentanedione. The synthesis proceeds through eight steps, including enantioselective palladium-catalyzed oxidative Heck coupling, intramolecular Stetter reaction to construct the spiro[4.4]nonane skeleton, and regioselective Tiffeneau-Demjanov-type ring expansion .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the research focuses on laboratory-scale synthesis, and further studies are needed to develop efficient and scalable industrial production processes.
化学反応の分析
Types of Reactions
Schisansphenin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield different hydrogenated products.
科学的研究の応用
Chemistry: It serves as a model compound for studying sesquiterpene synthesis and reactivity.
Industry: this compound’s unique chemical structure makes it a valuable compound for developing new materials and pharmaceuticals.
作用機序
The mechanism of action of Schisansphenin B involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways related to inflammation and oxidative stress . These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities.
類似化合物との比較
Schisansphenin B can be compared with other sesquiterpenes isolated from Schisandra species, such as Schisantherin B and Schisandrin B. While all these compounds share a similar sesquiterpene backbone, this compound is unique due to its specific functional groups and stereochemistry
List of Similar Compounds
- Schisantherin B
- Schisandrin B
- Schisanhenol
- Schisandrol A
特性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC名 |
(1S,5R)-4-methylidene-1-propan-2-ylspiro[4.5]dec-8-ene-8-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-10(2)13-5-4-11(3)15(13)8-6-12(7-9-15)14(16)17/h6,10,13H,3-5,7-9H2,1-2H3,(H,16,17)/t13-,15+/m0/s1 |
InChIキー |
ZJXJQRXAMSBPTJ-DZGCQCFKSA-N |
異性体SMILES |
CC(C)[C@@H]1CCC(=C)[C@@]12CCC(=CC2)C(=O)O |
正規SMILES |
CC(C)C1CCC(=C)C12CCC(=CC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


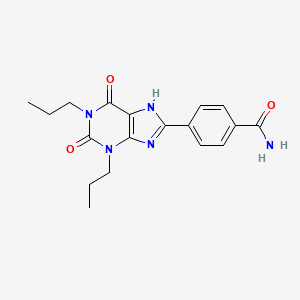
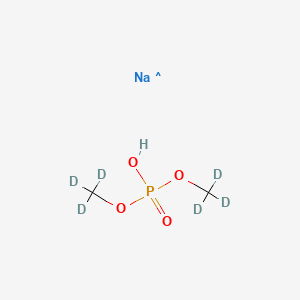
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)
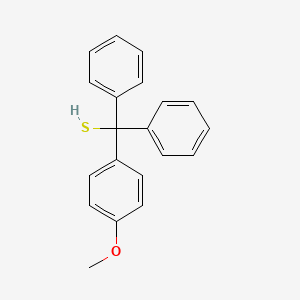

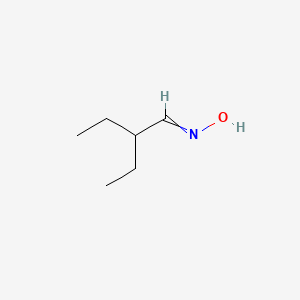




![1,3-Dithiolo[4,5-f][1,3,5]trithiepin-2-thione](/img/structure/B14080570.png)

